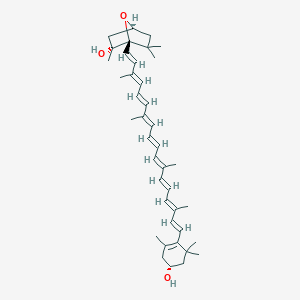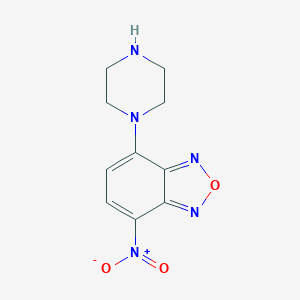
16-エピ-ラトルンクリンB
概要
説明
16-Epi-latrunculin B is a stereoisomer of latrunculin B, a natural product isolated from the marine sponge Negombata magnifica . This compound is known for its potent actin polymerization inhibitory properties, making it a valuable tool in cell biology and molecular studies . The molecular formula of 16-Epi-latrunculin B is C20H29NO5S, and it has a molecular weight of 395.51 .
科学的研究の応用
16-Epi-latrunculin B has several scientific research applications:
Cell Biology: It is used to study the role of actin in various cellular processes by inhibiting actin polymerization.
Cancer Research: The compound has shown potential in inhibiting cell migration and invasion, processes associated with cancer metastasis.
Antiviral Research: 16-Epi-latrunculin B exhibits antiviral activity against herpes simplex type 1 virus.
Cytotoxic Studies: It demonstrates cytotoxic activity in various tumor cell lines, making it a valuable tool for studying cell viability and apoptosis.
作用機序
- 16-Epi-latrunculin B is a 14-membered macrolide attached to a 2-thiazolidinone moiety. It is isolated from the Red Sea sponge Latrunculia magnifica .
- The primary targets of 16-Epi-latrunculin B include:
Target of Action
Mode of Action
生化学分析
Biochemical Properties
16-Epi-latrunculin B plays a significant role in biochemical reactions, particularly those involving actin filaments . It interacts with actin, a crucial protein in maintaining cell structure and function . The interaction between 16-Epi-latrunculin B and actin leads to the depolymerization of F-actin, disrupting the actin cytoskeleton .
Cellular Effects
The effects of 16-Epi-latrunculin B on cells are profound. It inhibits the growth of HeLa cells, with an IC50 value of 3.9 µM . By disrupting the actin cytoskeleton, 16-Epi-latrunculin B affects various cellular processes, including cell motility, wound healing,
準備方法
The synthesis of 16-Epi-latrunculin B involves several key steps. The macrocyclic skeleton of the compound is typically constructed using ring-closing alkyne metathesis or enyne-yne metathesis of suitable diyne or enyne-yne precursors . The process is catalyzed by molybdenum-based catalysts, which are chemoselective for the triple bond and do not affect the olefinic sites of the substrates . The required metathesis precursors are assembled from building blocks derived from acetoacetate, cysteine, and (+)-citronellene
化学反応の分析
16-Epi-latrunculin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
16-Epi-latrunculin B is similar to other latrunculins, such as latrunculin A and latrunculin B . These compounds share the ability to inhibit actin polymerization, but 16-Epi-latrunculin B is unique due to its specific stereochemistry, which may influence its binding affinity and biological activity . Other similar compounds include cytochalasins, which also disrupt actin dynamics but through different mechanisms .
特性
IUPAC Name |
(4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHPHXHGRHSMIK-WAXGXQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 16-Epi-latrunculin B exert its biological effect, and what are the downstream consequences?
A1: 16-Epi-latrunculin B, like its close relative latrunculin B, targets G-actin, a monomeric form of the protein actin. [, ] Actin is crucial for various cellular processes, notably the formation of microfilaments, which are essential for maintaining cell shape, motility, and division. By binding to G-actin, 16-Epi-latrunculin B prevents the incorporation of G-actin into F-actin polymers, ultimately disrupting the formation of microfilaments. [, ] This disruption cascades into various downstream effects, including alterations in cell morphology, inhibition of cell movement, and potential induction of apoptosis (programmed cell death). [, ]
Q2: What are the key structural features that differentiate 16-Epi-latrunculin B from latrunculin B?
A2: Both 16-Epi-latrunculin B and latrunculin B share the same molecular formula and weight. The critical difference lies in their three-dimensional structures. As the name suggests, 16-Epi-latrunculin B is an epimer of latrunculin B, specifically at the C16 carbon atom. [] This seemingly subtle change in stereochemistry can influence the molecule's interactions with its target, leading to variations in binding affinity and potentially affecting its overall biological activity. [, ]
Q3: How does the structural variation between latrunculin B and 16-Epi-latrunculin B translate to differences in their biological activity?
A3: Although both compounds bind to G-actin, computational studies employing molecular dynamics simulations suggest that latrunculin B might have a slightly stronger stabilizing effect on G-actin compared to 16-Epi-latrunculin B. [] This difference may translate into subtly different potencies in inhibiting actin polymerization and downstream cellular effects. Further experimental validation is needed to confirm and elaborate on these computationally derived insights. []
Q4: Have any studies investigated the structure-activity relationship of latrunculin B and its analogs, including 16-Epi-latrunculin B?
A4: Yes, research has delved into the structure-activity relationship of latrunculin B and related compounds. [, ] Studies have shown that the macrocyclic ring system is critical for the potent actin-binding activity of these molecules. [, ] Modifications that open this ring system, as seen in latrunculin T, significantly diminish the compound's ability to bind G-actin and exert its biological effects. [] This finding emphasizes the importance of the macrocycle for maintaining the molecule's bioactive conformation. Furthermore, while epimerization at C16 is tolerated, it can lead to alterations in the hydrogen-bonding network formed with the target protein, which could potentially impact activity. []
Q5: What analytical techniques have been employed to characterize and study 16-Epi-latrunculin B?
A5: Various spectroscopic and analytical techniques have been used to characterize 16-Epi-latrunculin B. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (1H) and carbon (13C) NMR, was crucial in elucidating the compound's structure and confirming its epimeric relationship to latrunculin B. [] Additionally, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided accurate mass measurements, aiding in confirming the molecular formula. [] These techniques are standard tools in natural product chemistry for structural characterization.
Q6: What is the significance of discovering new natural products like 16-Epi-latrunculin B from marine organisms like sponges?
A6: The discovery of novel compounds like 16-Epi-latrunculin B from marine sources, particularly sponges, holds significant promise for several reasons. [, ] First, these organisms represent a rich source of structurally diverse and biologically active molecules. Second, understanding the structure and function of these compounds can provide valuable insights into fundamental biological processes and potential therapeutic targets. Finally, such discoveries can pave the way for developing new drugs or research tools to address unmet medical needs or further our understanding of cellular mechanisms. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


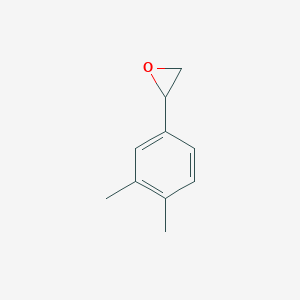

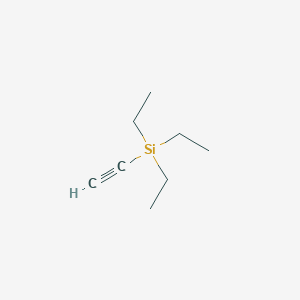
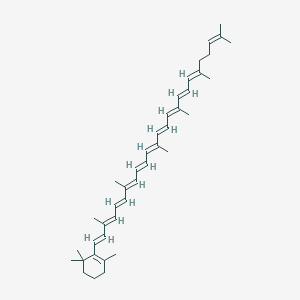
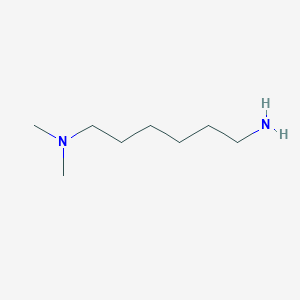

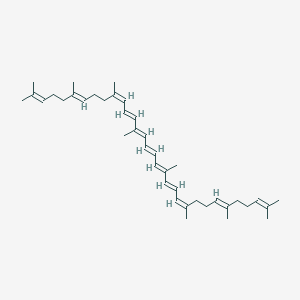

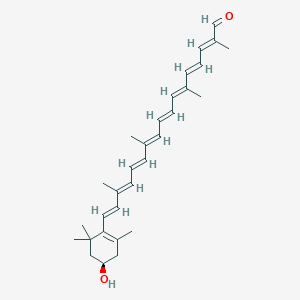
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
![2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid](/img/structure/B162420.png)
